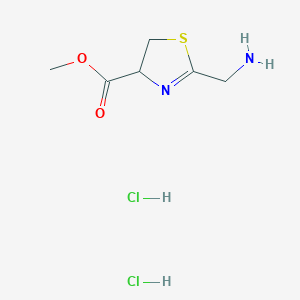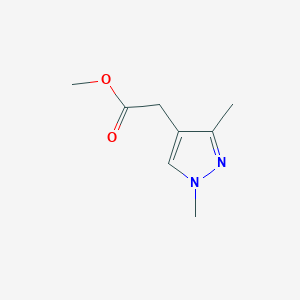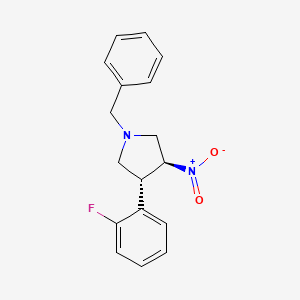
methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate dihydrochloride, hereafter referred to as MDTC, is a versatile reagent that has been widely used in a variety of scientific research applications. MDTC is a white, crystalline solid that is soluble in water and other solvents. It is a stable compound with a melting point of approximately 150 °C. MDTC is used in a variety of biochemical and physiological studies due to its ability to act as a catalyst in a variety of reactions.
Scientific Research Applications
MDTC has been used in a variety of scientific research applications. One of the most common applications is in the synthesis of various thiazole derivatives. MDTC has also been used in the synthesis of various heterocyclic compounds, such as 1,3-dithiazoles and 1,3-thiazolines. Additionally, MDTC has been used in the synthesis of various peptides and peptidomimetics.
Mechanism of Action
The mechanism of action of MDTC is based on its ability to act as a catalyst in a variety of reactions. MDTC is able to catalyze the formation of a variety of thiazole derivatives and heterocyclic compounds by forming a covalent bond between the carboxylic acid group of the MDTC and the reactant. This covalent bond facilitates the formation of the desired product.
Biochemical and Physiological Effects
MDTC has been shown to have a variety of biochemical and physiological effects. It has been shown to possess antifungal and antibacterial properties, as well as the ability to inhibit the growth of certain cancer cells. Additionally, MDTC has been shown to possess anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MDTC in laboratory experiments is its low cost and availability. Additionally, MDTC is a stable compound with a high melting point, making it ideal for use in a variety of experiments. However, MDTC is also known to be toxic and should be handled with caution.
Future Directions
Due to its versatility, MDTC has a variety of potential future applications. For example, MDTC could be used in the synthesis of various biologically active compounds, such as peptides and peptidomimetics. Additionally, MDTC could be used in the development of new drugs and therapeutics. MDTC could also be used in the development of new materials, such as polymers and nanomaterials. Finally, MDTC could be used in the development of new diagnostics and imaging techniques.
Synthesis Methods
MDTC can be synthesized through a condensation reaction between 2-aminomethyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid and methyl bromide. This reaction is carried out in a solvent such as acetonitrile or dimethylformamide. The reaction is then quenched with aqueous hydrochloric acid to yield the desired product.
properties
IUPAC Name |
methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S.2ClH/c1-10-6(9)4-3-11-5(2-7)8-4;;/h4H,2-3,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABFCTCFUMPSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(=N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)




![[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone](/img/structure/B6600301.png)
methyl-lambda6-sulfanone](/img/structure/B6600304.png)
![2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600320.png)

![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B6600341.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)
![(1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6600380.png)